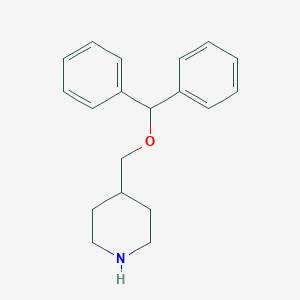

4-((Diphenylmethoxy)methyl)piperidine

Descripción general

Descripción

4-((Diphenylmethoxy)methyl)piperidine is a chemical compound with the molecular formula C19H23NO. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with a diphenylmethoxy group, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diphenylmethoxy)methyl)piperidine typically involves the reaction of piperidine with diphenylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of diphenylmethanol. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-((Diphenylmethoxy)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

4-((Diphenylmethoxy)methyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its antihistamine properties and potential therapeutic applications in treating allergic reactions and other conditions.

Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mecanismo De Acción

The mechanism of action of 4-((Diphenylmethoxy)methyl)piperidine involves its interaction with specific molecular targets, such as histamine receptors. By competing with histamine for binding sites on these receptors, the compound can inhibit the physiological effects of histamine, leading to a reduction in allergic symptoms. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces inflammation and other allergic responses .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylpyraline: Another antihistamine with a similar structure but different pharmacokinetic properties.

4-Benzhydryloxy-N-methylpiperidine: Shares structural similarities but differs in its biological activity and applications.

Uniqueness

4-((Diphenylmethoxy)methyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an effective antihistamine while also serving as a versatile intermediate in organic synthesis highlights its multifaceted applications.

Actividad Biológica

4-((Diphenylmethoxy)methyl)piperidine, with the molecular formula and CAS number 136647-21-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring substituted with a diphenylmethoxy group, which contributes to its unique pharmacological properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

The primary biological activity of this compound relates to its role as an antihistamine . It functions by competing with histamine for binding sites on histamine receptors, particularly H1 receptors. This action inhibits histamine-induced signaling pathways, reducing symptoms associated with allergic reactions such as inflammation and bronchoconstriction.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antihistaminic Activity : It has been shown to effectively block histamine receptors, thereby alleviating allergic symptoms.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- CNS Activity : Some studies indicate possible central nervous system effects, warranting further investigation into its sedative or anxiolytic properties.

Comparative Analysis

When compared to similar compounds, such as diphenylpyraline and 4-benzhydryloxy-N-methylpiperidine, this compound demonstrates distinct biological activities due to its unique substitution pattern. This specificity may influence its efficacy and side effect profile in therapeutic applications.

| Compound Name | Antihistaminic Activity | CNS Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Possible | Specific piperidine substitution |

| Diphenylpyraline | Yes | Limited | Different pharmacokinetics |

| 4-Benzhydryloxy-N-methylpiperidine | Moderate | Yes | Varying receptor affinity |

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine with diphenylmethanol. The general procedure includes:

- Deprotonation : Piperidine is deprotonated using a base such as sodium hydride or potassium carbonate.

- Reaction : The deprotonated piperidine is reacted with diphenylmethanol in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at elevated temperatures.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production

In industrial settings, continuous flow reactors are often used to enhance yield and consistency. Catalysts may be employed to optimize reaction conditions further.

Study on Antihistaminic Effects

A recent study evaluated the antihistaminic effects of this compound in animal models. The results indicated a significant reduction in allergic responses when administered prior to exposure to allergens. The compound showed a dose-dependent response, highlighting its potential for therapeutic use in allergy management.

Enzyme Inhibition Research

Another research avenue explored the compound's ability to inhibit enzymes involved in metabolic pathways. Initial findings suggest that it may affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Further studies are necessary to establish the clinical implications of these interactions.

Propiedades

IUPAC Name |

4-(benzhydryloxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSMSDMDCCVWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376198 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-21-7 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.